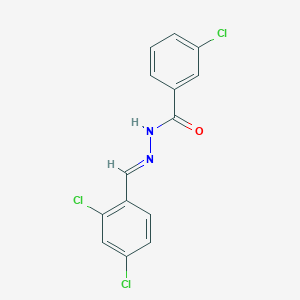

![molecular formula C14H9F3N2O2S B5510033 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5510033.png)

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, involves incorporating phenyl-1,2,3-triazole moieties with additional flexibility conferred by ether, thioether, and amino linkers. These compounds have been evaluated as inhibitors for carbonic anhydrase, showing significant inhibitory activity in vitro. Computational and X-ray crystallographic studies have aided in understanding the interaction between these molecules and the enzyme, providing insight into their potent inhibitory effects (Nocentini et al., 2016).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their reactivity and interaction with biological targets. For instance, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been synthesized and structurally characterized, revealing π–π interactions and hydrogen-bonding that form a three-dimensional network. These interactions are significant for understanding the molecular stability and potential binding mechanisms of similar compounds (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide compounds undergo various chemical reactions, contributing to their diverse chemical properties. For example, the dissociation of protonated N-(3-phenyl-2H-chromen-2-ylidene)benzenesulfonamides in the gas phase involves sulfonyl cation transfer, leading to cyclization reactions. This gas-phase behavior highlights the reactivity of the sulfonamide group and its potential in synthetic chemistry (Wang et al., 2016).

Scientific Research Applications

Novel Nonsteroidal Progesterone Receptor Antagonists

Research has developed derivatives of benzenesulfonamide, including structures similar to 2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, as novel nonsteroidal progesterone receptor antagonists. These compounds show promise in treating diseases related to the female reproductive system, such as uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, through their high binding affinity and selectivity for the progesterone receptor over the androgen receptor (Yamada et al., 2016).

Electrophilic Cyanation Reagent for Synthesis

N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been used as an electrophilic cyanation reagent for synthesizing various benzonitriles from aryl and heteroaryl bromides. This methodology has been applied to create pharmaceutical intermediates, showcasing the compound's utility in facilitating complex organic reactions (Anbarasan et al., 2011).

Catalysts for Transfer Hydrogenation of Ketones

Derivatives of N-[2-(benzylamino)phenyl]benzenesulfonamide have been synthesized and used as catalysts for the transfer hydrogenation of ketones. This application demonstrates the compound's role in catalysis, particularly in processes involving the transfer of hydrogen to carbonyl groups, leading to the efficient production of secondary alcohols (Dayan et al., 2013).

Inhibition of Carbonic Anhydrase Enzyme

The benzenesulfonamide scaffold, including variations close to the 2-cyano-N-[3-(trifluoromethyl)phenyl] structure, has been explored for its inhibitory effects on the carbonic anhydrase enzyme. These compounds have shown significant inhibitory activity against various human isoforms of the enzyme, making them potential candidates for treating conditions like glaucoma, and possibly exploring their role in managing tumor growth and metastasis (Nocentini et al., 2016).

properties

IUPAC Name |

2-cyano-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2O2S/c15-14(16,17)11-5-3-6-12(8-11)19-22(20,21)13-7-2-1-4-10(13)9-18/h1-8,19H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHFIQMJUUDTQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)

![2-chloro-5-{5-[(3-methyl-5-oxo-4(5H)-isoxazolylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5509967.png)

![2-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5509970.png)

![ethyl 2-{[3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5509972.png)

![(4S*)-1-[(4'-fluorobiphenyl-4-yl)carbonyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5509977.png)

![ethyl 4-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-1-piperazinecarboxylate dihydrochloride](/img/structure/B5509994.png)

![N-{4-[(dimethylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5510001.png)

![2-(cinnamoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5510009.png)

![3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5510018.png)